Cas no 56377-79-8 (Nosiheptide)

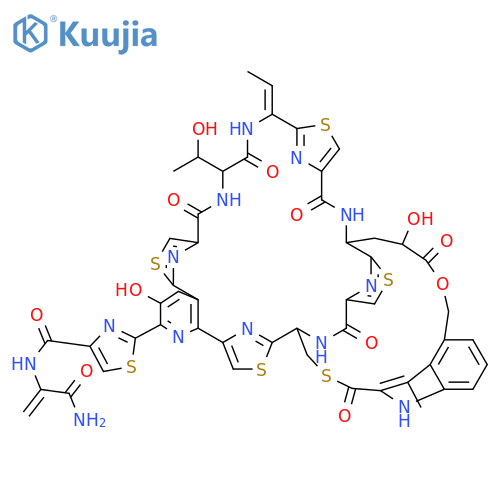

Nosiheptide structure

商品名:Nosiheptide

CAS番号:56377-79-8

MF:C51H43N13O12S6

メガワット:1222.35702157021

MDL:MFCD30718117

CID:56942

PubChem ID:16129696

Nosiheptide 化学的及び物理的性質

名前と識別子

-

- Nosiheptide

- 30,32-Imino-8,5:18,15:40,37-trinitrilo-21,36-([2,4]-endo-thiazolomethanimino)-5H,15H,37H-pyrido[3,2-w][2,11,21,27,31,7,14,17]benzoxatetrathiatriazacyclohexatriacontine,nosiheptide deriv.

- Multhiomycin

- Multiomycin

- NSC 307240

- Primofax

- RP 9671

- [11S-[11R*(S*),14Z,21R*,23R*,29R*]]-N-[1-(aminocarbonyl)ethenyl]-2-[14-ethylidene-9,10,11,12,13,14,19,20,21,22,23,24,26,33,35,36-hexadecahydro-3,23-dihydroxy-11-(1-hydroxyethyl)-31-methyl-9,12,19,24,33,43-hexaoxo-30,32-imino-8,5:18,15:40,37-trinitrilo-21,36-([2,4]-endo-thiazolomethanimino)-5H,15H,37H-pyrido[3,2-w][2,11,21,27,31,7,14,17]benzoxatetrathiatriazacyclohexatriacontin-2-yl]-4-thiazolecarboxamide

- N-[1-(Aminocarbonyl)ethenyl]-2-[(11S,14Z,21S,23S,29S)-14-ethylidene-9,10,11,12,13,14,19,20,21,22,23,24,26,33,35,36-hexadecahydro-3,23-dihydroxy-11-[(1R)-1-hydroxyethyl]-31-methyl-9,12,19,24,33,43-hexaoxo-30,32-imino-8,5:18,15:40,37-trinitrilo-21,36-([2,4]-endo-thiazolomethanimino)-5H,15H,37H-pyrido[3,2-w][2,11,21,27,31,7,14,17]benzoxatetrathiatriazacyclohexatriacontin-2-yl]-4-thiazolecarboxamide

- SR-01000945025-1

- SCHEMBL945554

- SR-01000945025

- 4-Thiazolecarboxamide,N-[1-(aminocarbonyl)ethenyl]-2-[(11S,14Z,21S,23S,29S)-14-ethylidene-9,10,11,12,13,14,19,20,21,22,23,24,26,33,35,36-hexadecahydro-3,23-dihydroxy-11-[(1R)-1-hydroxyethyl]-31-methyl-9,12,19,24,33,43-hexaoxo-30,32-imino-8,5:18,15:40,37-trinitrilo-21,36-([2,4]-endo-thiazolomethanimino)-5H,15H,37H-pyrido[3,2-w][2

- RP-9671

- NSC-307240

- EX-A819

- Nosiheptide 100 microg/mL in Acetonitrile:Dimethylsulfoxide

- NS00011757

- 56377-79-8

- NSC307240

- MFCD30718117

- Nosiheptide (USAN/INN)

- D02392

- C12053

- W-105523

- Nosiheptide, Antibiotic for Culture Media Use Only

- CHEMBL2103750

- AKOS040742310

- AC-35858

- FT-0696937

- AKOS032960409

- SB67374

- BCP19080

- DA-56269

- OQAOHXRUMXWDLQ-FPQMYIDKSA-N

-

- MDL: MFCD30718117

- インチ: InChI=1S/C51H43N13O12S6/c1-5-23-46-60-28(14-79-46)41(70)56-25-10-33(67)50(74)76-11-21-7-6-8-24-34(21)18(2)35(54-24)51(75)82-17-31(57-42(71)29-15-80-47(25)61-29)48-58-26(12-78-48)37-22(45-59-30(13-77-45)43(72)64-36(20(4)65)44(73)55-23)9-32(66)38(63-37)49-62-27(16-81-49)40(69)53-19(3)39(52)68/h5-9,12-16,20,25,31,33,36,54,65-67H,3,10-11,17H2,1-2,4H3,(H2,52,68)(H,53,69)(H,55,73)(H,56,70)(H,57,71)(H,64,72)/b23-5-

- InChIKey: OQAOHXRUMXWDLQ-FPQMYIDKSA-N

- ほほえんだ: NC(C(NC(C1=CSC(C2C(O)=CC3C4SC=C(C(NC(C(N/C(/C5SC=C(C(NC6CC(O)C(=O)OCC7=C8C(NC(=C8C)C(=O)SCC(C8SC=C(C=3N=2)N=8)NC(=O)C2=CSC6=N2)=CC=C7)=O)N=5)=C\C)=O)C(O)C)=O)N=4)=N1)=O)=C)=O

計算された属性

- せいみつぶんしりょう: 1221.147841g/mol

- ひょうめんでんか: 0

- XLogP3: 4.1

- 水素結合ドナー数: 10

- 水素結合受容体数: 24

- 回転可能化学結合数: 5

- どういたいしつりょう: 1221.147841g/mol

- 単一同位体質量: 1221.147841g/mol

- 水素結合トポロジー分子極性表面積: 552Ų

- 重原子数: 82

- 複雑さ: 2510

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 5

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 密度みつど: 1.534

- ゆうかいてん: 310-320° (dec)

- 屈折率: 1.698

- PSA: 552.28000

- LogP: 7.28900

- ひせんこうど: D20 +38° (c = 1 in pyridine)

Nosiheptide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-0028613-5mg |

Nosiheptide |

56377-79-8 | 97.20% | 5mg |

$175.0 | 2022-04-27 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci17386-5mg |

Nosiheptide |

56377-79-8 | 98% | 5mg |

¥3084.00 | 2023-09-09 | |

| Biosynth | FA76383-10 mg |

Nosiheptide |

56377-79-8 | 10mg |

$88.94 | 2023-01-04 | ||

| eNovation Chemicals LLC | Y0974700-100mg |

Nosiheptide |

56377-79-8 | 98% | 100mg |

$450 | 2024-08-03 | |

| TargetMol Chemicals | T16340-25 mg |

Nosiheptide |

56377-79-8 | 98.46% | 25mg |

¥ 6,160 | 2023-07-10 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-397320-1mg |

Nosiheptide, |

56377-79-8 | 1mg |

¥2181.00 | 2023-09-05 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T16340-2 mg |

Nosiheptide |

56377-79-8 | 98.46% | 2mg |

¥1544.00 | 2022-04-26 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N911392-5mg |

Nosiheptide (Multhiomycin) |

56377-79-8 | 98% | 5mg |

¥3,997.80 | 2022-09-01 | |

| DC Chemicals | DC8848-10 mg |

Nosiheptide |

56377-79-8 | >98% | 10mg |

$500.0 | 2022-02-28 | |

| TRC | N884000-25mg |

Nosiheptide |

56377-79-8 | 25mg |

$758.00 | 2023-05-17 |

Nosiheptide サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:56377-79-8)Nosiheptide

注文番号:LE15323

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:12

価格 ($):discuss personally

Nosiheptide 関連文献

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

56377-79-8 (Nosiheptide) 関連製品

- 124883-37-0(Alanine,L-threonyl-2-[1-amino-2-(methylthio)ethyl]-4-oxazolecarbonyl-2-(aminomethyl)-4-thiazolecarbonyl-2-(1-aminoethyl)-4-thiazolecarbonyl-2,3-didehydroalanyl-6-[2-(1-aminoethenyl)-4-oxazolyl]-5-(4-carboxy-2-thiazolyl)-2-pyridinecarbonyl-2,3-didehydroalanyl-2,3-didehydroalanyl-2,3-didehydroalanyl-2,3-didehydro-,(6®1)-lactam (9CI))

- 37339-66-5(Thiopeptin B)

- 102489-41-8(Alaninamide,L-threonyl-2-(1-amino-3-hydroxy-1-propenyl)-5-methyl-4-oxazolecarbonyl-2-(aminomethoxymethyl)-4-thiazolecarbonyl-2-(1-amino-1-propenyl)-5-methyl-4-oxazolecarbonyl-2,3-didehydroalanyl-6-[2-(1-aminoethenyl)-4-oxazolyl]-5-(4-carboxy-2-thiazolyl)-2-pyridinecarbonyl-2,3-didehydroalanyl-2,3-didehydroalanyl-2,3-didehydro-,(6®1)-lactam (9CI))

- 12656-09-6(siomycin A)

- 1393-48-2(Thiostrepton)

- 56377-79-8(Nosiheptide)

- 68040-66-4(Cyclothiazomycin)

- 12609-84-6(Thiopeptin)

- 144376-84-1(A 10255 (9CI))

- 1392-46-7(Micrococcin P)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:56377-79-8)Nosiheptide

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:56377-79-8)Nosiheptide

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):229.0/448.0/1119.0